CID 154881602
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Overview
Description
CID 154881602 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Polymerization: The compound is formed through the polymerization of specific monomers in a solvent.
Addition of Reagents: Benzophenone or its derivatives are added to the polymer solution.
Heating: The solution is heated to evaporate the solvent, resulting in the formation of the desired compound.
Chemical Reactions Analysis
CID 154881602 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of new derivatives.
Scientific Research Applications
CID 154881602 has a wide range of scientific research applications:
Chemistry: It is used in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to understand molecular interactions and pathways.
Mechanism of Action
The mechanism of action of CID 154881602 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical reactions. This interaction can modulate various physiological processes, making it valuable in therapeutic applications .
Comparison with Similar Compounds
CID 154881602 can be compared with other similar compounds to highlight its uniqueness:
Bis(2-methoxyethyl)aminosulfur trifluoride: Known for its versatility in fluorination reactions.
Tranexamic acid: Used as an antifibrinolytic agent.
Acetazolamide: A carbonic anhydrase inhibitor used in the treatment of various conditions.
These comparisons emphasize the distinct properties and applications of this compound, making it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C6H10KO3 |
---|---|
Molecular Weight |
169.24 g/mol |
InChI |
InChI=1S/C6H10O3.K/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8); |
InChI Key |
ONXIAPZCLFBAIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C(=O)O)O.[K] |
Origin of Product |
United States |
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